Methyl 3-hydroxyundecanoate (CAS 127593-21-9) is a medium-chain, odd-carbon (C11) β-hydroxy fatty acid methyl ester. In scientific procurement, it is primarily sourced as a high-purity analytical internal standard for gas chromatography-mass spectrometry (GC-MS) workflows and as a specialized precursor for synthesizing modified lipopeptides and quorum-sensing analogs [1]. Unlike its even-chain counterparts, which are ubiquitous in biological systems, the odd-chain structure of Methyl 3-hydroxyundecanoate provides distinct physiochemical properties and a unique chromatographic profile, making it an indispensable baseline material for lipidomics, biodegradable polymer characterization, and biosurfactant research [2].
Generic substitution with common even-chain analogs, such as Methyl 3-hydroxydecanoate (C10) or Methyl 3-hydroxydodecanoate (C12), structurally fails in analytical and synthetic applications due to their high natural abundance. In bacterial polyhydroxyalkanoate (PHA) and rhamnolipid profiling, C10 and C12 monomers constitute the bulk of the endogenous matrix, meaning their use as internal standards causes severe signal overlap and quantification errors [1]. Furthermore, substituting with non-hydroxylated odd-chain fatty acids fails to accurately mimic the ionization efficiency, extraction recovery, and derivatization kinetics of β-hydroxy target analytes during acidic methanolysis, compromising assay reproducibility [2].
When quantifying medium-chain length polyhydroxyalkanoates (mcl-PHAs) in engineered bacteria such as Pseudomonas aeruginosa, even-chain analogs like Methyl 3-hydroxydecanoate (C10) and Methyl 3-hydroxydodecanoate (C12) account for up to 17% of the cellular dry weight. In contrast, Methyl 3-hydroxyundecanoate (C11) exhibits ~0% endogenous background in these standard biological models [1].
| Evidence Dimension | Endogenous biological background in mcl-PHA producing bacteria |
| Target Compound Data | Methyl 3-hydroxyundecanoate: ~0% background |
| Comparator Or Baseline | Methyl 3-hydroxydecanoate / dodecanoate: Up to 1.8% - 17% of cell dry weight |
| Quantified Difference | Complete elimination of matrix interference |
| Conditions | GC-MS analysis of P. aeruginosa PHA inclusions following acidic methanolysis |
Ensures absolute quantification accuracy of biopolymer yields without signal overlap from natural metabolites.
In gas chromatography profiling of fatty acid methyl esters (FAMEs) on polar stationary phases, Methyl 3-hydroxyundecanoate provides an optimal elution window. It exhibits a relative retention time of 0.79, which perfectly bisects the retention times of the major natural monomers Methyl 3-hydroxydecanoate (0.70) and Methyl 3-hydroxydodecanoate (0.88)[1].
| Evidence Dimension | Relative GC retention time |
| Target Compound Data | Methyl 3-hydroxyundecanoate: 0.79 |
| Comparator Or Baseline | Methyl 3-hydroxydecanoate: 0.70; Methyl 3-hydroxydodecanoate: 0.88 |
| Quantified Difference | Δ0.09 relative retention time separation from nearest even-chain neighbors |
| Conditions | GC analysis using a 10% PEG-20M column programmed from 40 to 240°C |
Prevents peak co-elution with abundant natural mcl-PHA monomers, streamlining automated peak integration and reducing manual data review.
In the development of synthetic lipopeptide analogs (e.g., LPPM series) for in vitro screening, the incorporation of the 3-hydroxyundecanoate moiety significantly alters the physical properties of the resulting compound. Compared to native straight-chain or standard even-chain lipopeptide tails which suffer from limited aqueous solubility and detergent-sensitive aggregation, analogs incorporating 3-hydroxyundecanoate demonstrated increased solubility and reduced aggregation propensity in assay buffers [1].
| Evidence Dimension | Aqueous solubility and aggregation propensity |
| Target Compound Data | Lipopeptides with 3-hydroxyundecanoate moiety: High solubility, reduced aggregation |
| Comparator Or Baseline | Native straight-chain lipopeptides (e.g., LPPM-6/7): Limited solubility, high aggregation |
| Quantified Difference | Significant reduction in detergent-sensitive aggregation |
| Conditions | Detergent-based in vitro assays for promiscuous inhibitor detection |
Improves the processability and assay reliability of synthetic lipopeptides in high-throughput screening environments.
Ideal for laboratories engineering bacteria (e.g., P. putida, P. aeruginosa) for biodegradable polyhydroxyalkanoate or biosurfactant production, where precise monomer ratios must be determined without endogenous baseline interference [1].
Procured as a high-purity reference standard in clinical metabolomics to quantify 3-hydroxy fatty acids, which serve as critical diagnostic biomarkers for long- and short-chain 3-hydroxyacyl-CoA dehydrogenase deficiencies[2].
Utilized as a chiral building block to synthesize modified lipopeptides and quorum-sensing analogs with enhanced aqueous solubility and reduced aggregation, ensuring reliable performance in high-throughput biochemical assays [3].